1,1,1,3-Tetrafluoropropan-2-ol
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Overview
Description
1,1,1,3-Tetrafluoropropan-2-ol is a fluorinated alcohol with the molecular formula C3H4F4O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is a colorless liquid at room temperature and has a molecular weight of 132.06 g/mol .
Preparation Methods
1,1,1,3-Tetrafluoropropan-2-ol can be synthesized through several methods. One common synthetic route involves the catalytic hydrogenation of 1,1,1,3-tetrafluoropropan-2-one. This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions . Another method involves the halogenation of 1,1,1,3-tetrafluoropropane followed by hydrolysis to yield the desired alcohol .
Industrial production of this compound often involves large-scale catalytic processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
1,1,1,3-Tetrafluoropropan-2-ol undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1,3-Tetrafluoropropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Industry: It is used in the production of specialty chemicals, including surfactants and fluorinated polymers.
Mechanism of Action
The mechanism by which 1,1,1,3-tetrafluoropropan-2-ol exerts its effects is primarily through its interactions with other molecules via hydrogen bonding and van der Waals forces. These interactions can influence the reactivity and stability of the compound in various chemical and biological systems . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,1,1,3-Tetrafluoropropan-2-ol can be compared with other fluorinated alcohols such as 1,1,3,3-tetrafluoropropan-2-ol and 2,2,3,3-tetrafluoropropan-2-ol. While these compounds share similar chemical properties, this compound is unique in its specific arrangement of fluorine atoms, which can influence its reactivity and interactions with other molecules .
Similar Compounds
- 1,1,3,3-Tetrafluoropropan-2-ol
- 2,2,3,3-Tetrafluoropropan-2-ol
- 1,1,1,3,3-Pentafluoropropan-2-ol
Properties
IUPAC Name |
1,1,1,3-tetrafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O/c4-1-2(8)3(5,6)7/h2,8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXJJVWBAZLFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545046 |
Source
|
Record name | 1,1,1,3-Tetrafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111290-34-7 |
Source
|
Record name | 1,1,1,3-Tetrafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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